1,4,5,6-Tetrahydropyrimidin-5-amine
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Overview
Description
1,4,5,6-Tetrahydropyrimidin-5-amine is a cyclic amidine compound known for its role as a carbon dioxide fixation agent. It reacts with carbon dioxide to yield a zwitterionic adduct, making it a valuable compound in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydropyrimidin-5-amine can be synthesized through several methods. One common approach involves the condensation of phosphazene with isocyanates, followed by cyclization using a base . Another method includes the reaction of azides with isocyanates to form carbodiimides, which then undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydropyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, especially with halogens or other functional groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and physical properties.
Scientific Research Applications
1,4,5,6-Tetrahydropyrimidin-5-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydropyrimidin-5-amine involves its interaction with carbon dioxide to form a zwitterionic adduct. This reaction is facilitated by the compound’s cyclic amidine structure, which allows it to act as a carbon dioxide fixation agent . The molecular targets and pathways involved in its biological effects are still under investigation, but it is known to interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,4,5,6-tetrahydropyrimidine: Similar in structure but with different functional groups.
2-(2-Amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides: These compounds have additional functional groups that modify their chemical properties.
Uniqueness
1,4,5,6-Tetrahydropyrimidin-5-amine is unique due to its ability to fix carbon dioxide and form zwitterionic adducts. This property makes it valuable in various chemical processes and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C4H9N3 |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-5-amine |
InChI |
InChI=1S/C4H9N3/c5-4-1-6-3-7-2-4/h3-4H,1-2,5H2,(H,6,7) |
InChI Key |
YVHCUAOFFZBRON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=CN1)N |
Origin of Product |
United States |
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